3-methoxy-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-6-carboxamide
Description
1-(5-Methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine is a synthetic compound featuring a piperidine ring linked via a carbonyl group to a substituted 1,2-oxazole moiety. The oxazole ring is substituted with a methyl group at position 5 and a phenyl group at position 3, contributing to its hydrophobic and aromatic character. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, such as bioavailability and receptor selectivity .
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-20(26-2)15-8-7-13(11-16(15)23-24)19(25)22-12-14-5-3-9-21-18(14)17-6-4-10-27-17/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCOFANUGTWSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-6-carboxamide is a complex organic compound belonging to the indazole family. Its unique structure, characterized by an indazole core, methoxy and methyl substituents, and a thiophene-pyridine moiety, suggests potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities, especially in inhibiting specific protein kinases involved in cancer progression. The presence of the methoxy and thiophene groups may enhance binding affinity to biological targets, suggesting a potential mechanism for therapeutic applications.
Anticancer Properties
Research has demonstrated that indazole derivatives can exhibit potent anticancer activity. For instance, a related study evaluated the inhibitory effects of various indazole compounds against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The findings indicated that certain derivatives showed promising inhibitory effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6o | K562 | 5.15 | Induces apoptosis via Bcl-2 inhibition |
| Compound 6o | A549 | Not specified | Notable cytotoxicity |
| 5-Fluorouracil | Various | Varies | Standard chemotherapeutic agent |
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins. For example, treatment with similar indazole derivatives led to decreased expression of Bcl-2 (an anti-apoptotic protein) and increased expression of Bax (a pro-apoptotic protein), promoting cell death in a dose-dependent manner .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indazole derivatives. The presence of specific substituents, such as methoxy and thiophene groups, appears to enhance pharmacokinetic properties and selectivity towards particular biological targets compared to other similar compounds. This insight can guide future drug design efforts targeting kinase-related pathways .
Molecular Docking Studies
Molecular docking studies are essential for elucidating how this compound interacts with its biological targets. These studies can provide insights into binding affinities and conformational dynamics that may influence its efficacy as an anticancer agent.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Binding : The 3-phenyl group in the target compound may mimic the hydrophobic interactions observed in 1-(3-phenylbutyl)piperidine derivatives, which adapt to S1R ligand pharmacophores by occupying cavities near helices α4/α5 . In contrast, diarylethylamine-based piperidines (e.g., diphenidine) prioritize NMDA receptor antagonism via conformational flexibility .
- Hydrophilic vs. Hydrophobic Balance : The absence of polar groups (e.g., hydroxyl in ) in the target compound suggests reduced solubility but enhanced membrane permeability compared to analogues with hydrophilic substituents.
Preparation Methods
Pyridine Ring Functionalization
3-Aminomethylpyridine is functionalized at position 2 via Suzuki-Miyaura coupling. A published protocol employs:
- Thiophen-2-ylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C.
Yields reach 78–82% after 6 hours, with HPLC purity >99% after recrystallization from ethyl acetate/hexane.
Amine Group Protection
The primary amine is protected as a tert-butyl carbamate (Boc) using Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in dichloromethane to prevent side reactions during subsequent steps.
Amide Bond Formation
Coupling the indazole carboxylic acid with the pyridine-thiophene amine follows two validated approaches:
Carbodiimide-Mediated Coupling
Mixed Carbonate Method
For improved selectivity:
- Convert the carboxylic acid to an acyl chloride using oxalyl chloride (2.0 equiv) and DMF (catalytic) in DCM.
- React with the amine in the presence of N-methylmorpholine (2.0 equiv) at −15°C.
- Isolate the product via extraction (DCM/water) and evaporative crystallization.
Yield : 92%
Final Deprotection and Purification
Removal of the Boc group uses TFA/DCM (1:1) for 2 hours at room temperature, followed by neutralization with saturated NaHCO₃. Final purification via reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) affords the target compound in >99.5% purity.
Optimization Challenges and Solutions
Comparative Analysis of Synthetic Routes
Cost Efficiency
Scalability
Batch sizes >500 g favor the mixed carbonate method due to reduced purification steps.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-methoxy-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-6-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound’s synthesis likely involves multi-step reactions, including:
- Coupling reactions : For example, amide bond formation between the indazole-6-carboxamide core and the pyridinyl-thiophene substituent. Reflux conditions (e.g., acetic acid, 3–5 hours) used in analogous indazole-thiophene systems can improve yield .
- Protection/deprotection steps : Methoxy and methyl groups may require temporary protection (e.g., using acetyl or tert-butyl groups) to avoid side reactions during coupling .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1.1 equiv of formyl derivatives for efficient condensation), solvent choice (acetic acid for reflux), and temperature control to minimize decomposition .
Advanced: How can contradictory spectral data (e.g., NMR, IR) arising from regioisomeric impurities be resolved during characterization?
Answer:
- Multi-spectral cross-validation : Combine -NMR, -NMR, and IR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm) and thiophene/pyridine ring substitution patterns .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for distinguishing between N-methyl and O-methoxy groups in the indazole ring .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out isobaric impurities .
Basic: What purification methods are effective for isolating the target compound from complex reaction mixtures?
Answer:
- Recrystallization : Use ethanol, DMF, or ethanol/water mixtures for stepwise crystallization, as demonstrated for structurally related thiophene-carboxamide derivatives (yields: 65–74%) .
- Column chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) to separate polar byproducts, particularly unreacted starting materials or regioisomers .
Advanced: What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) against kinase targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the indazole-thiophene scaffold and kinase active sites (e.g., ATP-binding pockets). Focus on key residues (e.g., hinge region) .
- In vitro assays : Pair docking predictions with enzymatic inhibition assays (e.g., IC measurements) to validate binding. For example, test against kinases with known sensitivity to indazole derivatives (e.g., JAK2, Aurora kinases) .
- Metabolic stability studies : Assess the impact of the methoxy and methyl groups on microsomal half-life using liver microsome assays .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Elemental analysis : Verify empirical formula consistency (C, H, N, S).
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residue levels .
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify purity (>98%) and detect trace impurities .
Advanced: How can researchers address discrepancies in biological activity data across different assay platforms?
Answer:
- Assay standardization : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. luminescence ATP detection for kinase inhibition) to confirm activity trends .
- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound solubility matches assay conditions, minimizing false negatives .
- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste disposal : Segregate organic waste (e.g., reaction solvents) and incinerate via certified hazardous waste services .
Advanced: How can researchers design analogs to probe the role of the thiophene moiety in target engagement?
Answer:
- Bioisosteric replacement : Substitute thiophene with furan, pyrrole, or phenyl rings and compare activity .
- Click chemistry : Introduce alkyne handles at the thiophene 5-position for Huisgen cycloaddition with azide-functionalized probes (e.g., fluorescent tags) .
- SAR libraries : Synthesize derivatives with halogens (Cl, F) or electron-withdrawing groups (NO) on the thiophene ring to map electronic effects .
Basic: What solvent systems are compatible with this compound for in vitro studies?
Answer:
- Stock solutions : Prepare in DMSO (10 mM), followed by dilution in assay buffers (e.g., PBS with ≤0.1% DMSO) .
- Avoid : Chlorinated solvents (e.g., chloroform) due to potential reactivity with the carboxamide group .
Advanced: How can metabolic pathways of this compound be predicted and validated experimentally?
Answer:
- In silico prediction : Use software like MetaPrint2D to identify vulnerable sites (e.g., methoxy O-demethylation, thiophene oxidation) .
- LC-MS/MS : Incubate with liver microsomes and monitor metabolite formation (e.g., hydroxylated or glucuronidated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
